N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide
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Overview
Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring, a morpholine ring, and a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative, which involves the reaction of an appropriate indole precursor with a methylating agent to introduce the 1-methyl group.
Introduction of the Morpholine Ring: The next step involves the reaction of the indole derivative with a morpholine derivative under suitable conditions to form the desired morpholinoethyl intermediate.
Formation of the Propionamide Group: Finally, the morpholinoethyl intermediate is reacted with a propionylating agent to introduce the propionamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or morpholine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide has diverse applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as a drug precursor or active pharmaceutical ingredient due to its unique structure and biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals.
Material Science:
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, which can lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide can be compared with other indole derivatives and morpholine-containing compounds. Similar compounds include:
Indolin-2-one Derivatives: These compounds share the indole core structure and are known for their diverse biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring are widely used in medicinal chemistry and organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of the indole and morpholine rings with the propionamide group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-3-18(22)19-13-17(21-8-10-23-11-9-21)14-4-5-16-15(12-14)6-7-20(16)2/h4-5,12,17H,3,6-11,13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQUUYXUSMSJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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